1,3-Bis(4-methylcyclohexyl)propane-1,3-dione
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Overview
Description
1,3-Bis(4-methylcyclohexyl)propane-1,3-dione is a diketone compound characterized by the presence of two 4-methylcyclohexyl groups attached to a propane-1,3-dione backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(4-methylcyclohexyl)propane-1,3-dione typically involves the reaction of 4-methylcyclohexanone with a suitable diketone precursor under controlled conditions. One common method involves the Claisen condensation reaction, where 4-methylcyclohexanone is reacted with diethyl malonate in the presence of a strong base such as sodium ethoxide. The reaction proceeds through the formation of an enolate intermediate, which then undergoes nucleophilic addition to the diketone precursor, followed by cyclization and dehydration to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale Claisen condensation reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. Additionally, purification steps such as recrystallization or column chromatography may be employed to isolate the compound from reaction by-products.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(4-methylcyclohexyl)propane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the diketone groups to diols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diketone groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Diols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,3-Bis(4-methylcyclohexyl)propane-1,3-dione has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anti-tumor properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to biologically active diketones.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1,3-Bis(4-methylcyclohexyl)propane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s diketone groups can form chelates with metal ions, influencing various biochemical processes. Additionally, its structural features allow it to interact with enzymes and receptors, modulating their activity and leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Bis(4-methoxyphenyl)propane-1,3-dione
- 1,3-Bis(4-hydroxyphenyl)propane-1,3-dione
- 1,3-Diphenyl-1,3-propanedione
Uniqueness
1,3-Bis(4-methylcyclohexyl)propane-1,3-dione is unique due to its cyclohexyl groups, which impart distinct steric and electronic properties compared to similar compounds with aromatic or aliphatic substituents
Properties
Molecular Formula |
C17H28O2 |
---|---|
Molecular Weight |
264.4 g/mol |
IUPAC Name |
1,3-bis(4-methylcyclohexyl)propane-1,3-dione |
InChI |
InChI=1S/C17H28O2/c1-12-3-7-14(8-4-12)16(18)11-17(19)15-9-5-13(2)6-10-15/h12-15H,3-11H2,1-2H3 |
InChI Key |
NYVAFCJHYHKDAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)C(=O)CC(=O)C2CCC(CC2)C |
Origin of Product |
United States |
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